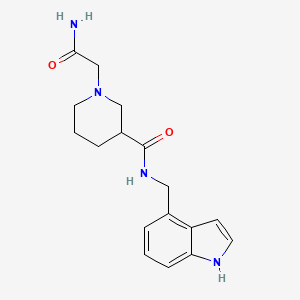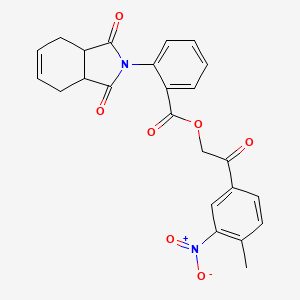![molecular formula C28H24BrN3O2 B3933056 N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide](/img/structure/B3933056.png)
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide
Overview
Description
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide, also known as BzBrN, is a chemical compound that has been widely used in scientific research. It belongs to the class of small molecules that can modulate protein-protein interactions and has been found to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide involves its binding to the hydrophobic pocket on the surface of the target protein. This binding disrupts the protein-protein interaction and leads to the inhibition of downstream signaling pathways. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to have a high affinity for its target proteins and can selectively modulate their activity.
Biochemical and Physiological Effects:
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the anti-apoptotic protein Bcl-2. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide can also inhibit angiogenesis by downregulating the expression of VEGF and HIF-1α. In addition, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It has a high affinity for its target proteins and can selectively modulate their activity. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide is also relatively stable and can be stored for long periods of time without degradation.
However, there are also limitations to the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide in lab experiments. It has low solubility in water and requires the use of organic solvents such as DMSO for its preparation. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide can also have off-target effects and interact with other proteins that have similar hydrophobic pockets.
Future Directions
There are several future directions for the research on N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide. One direction is to investigate its potential therapeutic application in cancer treatment. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its efficacy and safety in clinical trials.
Another direction is to explore the use of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide in other disease models. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been shown to have anti-inflammatory effects, and it may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Finally, the development of new analogs of N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide with improved pharmacokinetic properties and selectivity for its target proteins is another future direction. These analogs may have better efficacy and safety profiles and may be more suitable for clinical use.
Conclusion:
In conclusion, N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide is a small molecule that has been extensively used in scientific research to investigate protein-protein interactions. It has potential therapeutic applications in cancer treatment and other disease models. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has a simple synthesis method, high affinity for its target proteins, and several biochemical and physiological effects. However, there are also limitations to its use in lab experiments, and further research is needed to determine its efficacy and safety in clinical trials.
Scientific Research Applications
N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has been extensively used in scientific research as a tool to investigate protein-protein interactions. It has been found to modulate the interaction between several proteins, including the tumor suppressor p53 and its negative regulator MDM2, the transcription factor HIF-1α and its coactivator CBP/p300, and the E3 ubiquitin ligase Nedd4-1 and its substrate PTEN. N-[4-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-1-naphthamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential therapeutic application.
properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)phenyl]-5-bromonaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24BrN3O2/c29-26-11-5-8-23-24(26)9-4-10-25(23)27(33)30-21-12-14-22(15-13-21)31-16-18-32(19-17-31)28(34)20-6-2-1-3-7-20/h1-15H,16-19H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQIYTWDQHJDPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=C3C=CC=C4Br)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B3932978.png)

![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3932989.png)


![3-hydroxy-1-methyl-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3933018.png)
![4-({[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3933034.png)

![4-[(6-tert-butyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B3933037.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-phenoxyacetamide](/img/structure/B3933041.png)
![1-(4-methylbenzoyl)-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B3933045.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3933048.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933069.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3933070.png)